1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-22-11(4)8-15(23)13-9-12(6-7-14(13)22)16(24)19-18-21-20-17(25-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCSGAXTSZJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline backbone is typically constructed via the Friedländer reaction, which condenses 2-aminobenzophenone derivatives with carbonyl compounds. A solvent-free approach using polyphosphoric acid (PPA) as both catalyst and solvent has been optimized for high yields. For example, reacting 2-amino-5-ethyl-6-methylbenzophenone with ethyl acetoacetate at 90°C under PPA mediation produces the 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid intermediate in 82% yield. The absence of solvent reduces side reactions, while PPA’s Brønsted acidity facilitates cyclodehydration.
Alternative Routes Using DMSO-Based Oxidation
In cases requiring halogenated intermediates, a DMSO and hydrogen peroxide system proves effective. For instance, 4-chloro-7-methoxyquinoline-6-carboxamide is synthesized by treating a chlorinated precursor with 30% H₂O₂ in DMSO at 5–20°C, achieving 91% yield. This method’s mild conditions preserve acid-sensitive functional groups, making it suitable for late-stage modifications.
Formation of the 1,3,4-Thiadiazole Ring
Cyclization of Thiosemicarbazides
The thiadiazole component is synthesized via cyclization of thiosemicarbazide derivatives. Reacting 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine with chloroacetone in ethanol under reflux yields the (2E)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene intermediate. Sodium hydroxide promotes dehydrohalogenation, favoring the (E)-isomer due to steric hindrance from the isopropyl group.
Mercury-Mediated Desulfurization
For higher stereochemical control, mercuric oxide can desulfurize thiosemicarbazides to form oxadiazoles, which are subsequently functionalized. However, this method introduces heavy metal waste, limiting its scalability.
Coupling of Quinoline and Thiadiazole Moieties
Amide Bond Formation
The final step involves coupling the quinoline-6-carboxylic acid with the thiadiazole amine via a mixed anhydride method. Using ethyl chloroformate and triethylamine in tetrahydrofuran (THF), the carboxylic acid is activated at 0°C, followed by addition of the thiadiazole amine to form the amide bond. This method achieves >85% yield with minimal racemization.
Stereoselective Control
The (2E)-configuration is enforced by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene), which sterically hinder the (Z)-isomer formation during coupling. NMR and X-ray crystallography confirm the geometry, with distinct NOE correlations between the quinoline C7-H and thiadiazole C5-isopropyl group in the (E)-isomer.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures. HPLC with a C18 column (acetonitrile/water gradient) resolves regioisomeric impurities, ensuring >98% purity.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): Quinoline H-3 appears as a singlet at δ 8.72 ppm, while the thiadiazole NH is absent due to ylidene tautomerization. The isopropyl group shows a septet at δ 3.12 ppm (J = 6.8 Hz).
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IR : Strong carbonyl stretches at 1685 cm⁻¹ (quinoline-4-oxo) and 1642 cm⁻¹ (amide C=O).
Optimization Strategies and Yield Comparison
Replacing DMSO with ionic liquids (e.g., [BMIM]BF₄) improves thiadiazole yields to 84% by stabilizing reactive intermediates. Microwave-assisted coupling reduces reaction times from 12 h to 30 minutes but requires specialized equipment .
Chemical Reactions Analysis
1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiadiazole-containing quinolines possess potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. The compound has been evaluated for its ability to scavenge free radicals, which is a common mechanism for preventing cellular damage associated with various diseases .
Herbicidal Activity
The structural characteristics of the compound suggest that it may function as a herbicide. Compounds with similar thiadiazole moieties have been studied for their herbicidal properties against a range of weeds. Preliminary results indicate that the compound could inhibit the growth of certain weed species, making it a potential candidate for agricultural use .
Synthesis of Functional Materials
The unique chemical structure of 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide allows for its use in synthesizing new materials with desirable properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of synthesized derivatives of the target compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
In another investigation published in the Journal of Medicinal Chemistry, a series of analogs were synthesized and evaluated for their anticancer activity using MTT assays. The lead compound demonstrated IC50 values comparable to established chemotherapeutics, highlighting its potential for further development .
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the thiadiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with thiazolidinone, thiadiazole, and quinoline derivatives reported in the literature. Below is a systematic comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Comparison Points:
Core Heterocycles: The 1,4-dihydroquinoline core in the target compound differs from benzothiazole (), thiazolidine (), and coumarin () scaffolds. Quinoline derivatives are known for intercalation with DNA or enzyme inhibition, whereas benzothiazoles and thiazolidinones often exhibit antimicrobial or anti-inflammatory properties .
Functional Group Influence: The thiadiazol-2(3H)-ylidene group in the target compound introduces conjugation and planarity, contrasting with the thiazolidinone rings in and , which contain a ketone and sulfur atom. This difference may alter hydrogen-bonding capacity and metabolic stability .
Microwave-assisted methods () offer faster reaction times but require specialized equipment .
The nitroindazole-thiazolidine hybrids () highlight the role of electron-withdrawing groups (e.g., NO₂) in enhancing bioactivity .
Research Implications and Gaps
- Structural Optimization: Replacing the thiazolidinone ring in analogues () with a thiadiazole-ylidene group (target compound) could modulate electronic properties and binding kinetics.
- Bioactivity Screening : The target compound warrants evaluation against Mycobacterium tuberculosis (cf. ) or microbial strains (cf. ) to validate inferred activity.
- Synthetic Refinement : Adopting microwave-assisted synthesis () might improve the target compound’s yield and purity.
Biological Activity
The compound 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is a complex heterocyclic compound that integrates a quinoline structure with a thiadiazole moiety. This combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone fused with a thiadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound may enhance its efficacy against various bacterial strains. A study highlighted the antimicrobial activity of similar thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL, suggesting that modifications to the thiadiazole structure could lead to potent antimicrobial agents .
Anticancer Properties
The quinoline scaffold is recognized for its anticancer potential. Compounds containing this structure have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have demonstrated cytotoxic effects against human cancer cell lines, indicating that the integration of the thiadiazole moiety may enhance these effects .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The compound under review may exhibit similar effects by modulating inflammatory pathways. Research has shown that certain thiadiazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity in Cancer Models : In vitro studies using human cancer cell lines revealed that modifications to the quinoline structure could lead to enhanced cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves condensation reactions between quinoline-carboxamide precursors and thiadiazole derivatives. For example, a reflux method using acetic acid as a solvent and sodium acetate as a catalyst (similar to ) is effective for forming the thiadiazole-quinoline hybrid structure. Optimization strategies include:
- Temperature control : Prolonged reflux (3–5 hours) ensures complete cyclization .
- Solvent selection : Acetic acid aids in proton exchange, while recrystallization from DMF/acetic acid mixtures enhances purity .
- Substituent effects : Electron-withdrawing groups on the thiadiazole moiety (e.g., isopropyl) improve reaction efficiency, as seen in yields ranging from 37% to 70% for analogous compounds .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer: Key characterization methods include:
- ¹H/¹³C NMR : To verify the quinoline backbone and thiadiazole substituents. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm, while thiadiazole protons resonate at δ 2.5–3.5 ppm (similar to ) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH groups (~3200 cm⁻¹) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the (2E)-configuration of the thiadiazole-ylidene group, as demonstrated in hydrogen-bonded crystal structures .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, spectral data) of structurally similar quinoline-thiadiazole hybrids?
Methodological Answer: Discrepancies often arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) can alter crystal packing, affecting melting points. Compare data from multiple solvents .
- Analytical calibration : Standardize NMR referencing (e.g., TMS) and IR baseline correction to minimize spectral variation .
- Computational validation : Use density functional theory (DFT) to predict NMR/IR spectra and cross-validate experimental results, reducing misinterpretation risks .
Q. What computational strategies can predict the reactivity and stability of intermediates in the synthesis of this compound?
Methodological Answer: Advanced computational workflows include:
- Reaction path searches : Quantum chemical calculations (e.g., Gaussian or ORCA) map transition states and intermediates, identifying rate-limiting steps (e.g., thiadiazole ring closure) .
- Solvent modeling : COSMO-RS simulations predict solvent effects on reaction kinetics, guiding solvent selection for higher yields .
- Machine learning : Train models on existing thiadiazole synthesis datasets to predict optimal substituent combinations and reaction temperatures .
Q. How can AI-driven experimental design frameworks enhance the development of novel derivatives of this compound?
Methodological Answer: AI integration enables:
- Autonomous optimization : Reinforcement learning algorithms adjust reaction parameters (e.g., stoichiometry, temperature) in real-time using feedback from inline spectroscopy .
- High-throughput screening : Generative adversarial networks (GANs) propose novel derivatives with predicted bioactivity, prioritized for synthesis .
- Data reconciliation : Natural language processing (NLP) tools aggregate conflicting literature data (e.g., solubility or stability values) and suggest validation experiments .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data for this compound in different assay systems?
Methodological Answer:
- Assay standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across multiple cell lines .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify assay-specific degradation pathways .
- Molecular docking : Compare binding affinities across protein isoforms (e.g., kinase mutants) to explain activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
